(3-Chlorophenyl)(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)methanone
Description
Properties
IUPAC Name |
(3-chlorophenyl)-(2,2-difluoro-6-azaspiro[2.5]octan-6-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClF2NO/c15-11-3-1-2-10(8-11)12(19)18-6-4-13(5-7-18)9-14(13,16)17/h1-3,8H,4-7,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMUDYUHJQBCWDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12CC2(F)F)C(=O)C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClF2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chlorophenyl)(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)methanone typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the spirocyclic core and the introduction of the chlorophenyl and difluoromethyl groups. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of green solvents and environmentally friendly reagents is emphasized to minimize the environmental impact. Advanced purification techniques, such as crystallization and chromatography, are employed to ensure the final product meets stringent quality standards .
Chemical Reactions Analysis
Types of Reactions
(3-Chlorophenyl)(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)methanone undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
The reactions typically require specific conditions, such as controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and appropriate solvents (e.g., dichloromethane, ethanol). Catalysts like palladium on carbon or platinum oxide may also be used to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Medicinal Chemistry
One of the primary applications of (3-Chlorophenyl)(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)methanone is in drug discovery . The compound serves as a lead structure for the development of new therapeutics targeting various diseases. Its fluorinated structure is known to enhance bioavailability and metabolic stability, which are crucial properties for drug candidates.
Case Study: Nicotinic Acetylcholine Receptor Modulation
Research indicates that compounds similar to this compound can act as allosteric modulators of nicotinic acetylcholine receptors (nAChRs). These receptors are critical in neurological functions and are implicated in several disorders such as Alzheimer's disease and schizophrenia. Studies have shown that spirocyclic compounds can selectively modulate these receptors, potentially leading to novel treatments .
Biological Research
The compound's unique structure allows it to interact with biological targets such as enzymes and receptors, making it suitable for biological studies . It can be utilized to investigate enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism by which this compound exerts its effects involves binding to specific molecular targets, modulating biological pathways that could lead to therapeutic outcomes. Understanding its binding affinity and selectivity is crucial for elucidating its biological activity.
Materials Science
In addition to its medicinal applications, this compound is also explored in materials science for developing new materials with specific properties. Its unique chemical structure can be leveraged to create polymers and coatings with enhanced performance characteristics.
Synthesis and Production
The synthesis of this compound typically involves multiple steps starting from readily available precursors. Key steps include:
- Formation of the Spirocyclic Core : Achieved through cyclization reactions using suitable precursors.
- Introduction of Functional Groups : Chlorophenyl and difluoromethyl groups are introduced via nucleophilic substitution reactions.
- Optimization : Reaction conditions such as temperature, solvent choice, and catalysts are optimized for high yields and purity.
The industrial production may involve large-scale batch or continuous flow processes, emphasizing the use of green solvents and environmentally friendly reagents.
Mechanism of Action
The mechanism by which (3-Chlorophenyl)(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)methanone exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s unique structure allows it to modulate biological pathways, leading to desired therapeutic outcomes. Detailed studies on its binding affinity and selectivity are crucial for understanding its mechanism of action .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications in Spirocyclic Scaffolds
The following table highlights key structural analogs and their differences:
Key Observations:
- Heteroatom Substitution : Replacement of nitrogen with oxygen (e.g., 1-oxaspiro in ) reduces basicity, altering solubility and target interactions.
- Halogen Effects : Bromine (in ) increases molecular weight and polarizability compared to chlorine, which may improve binding kinetics but reduce bioavailability.
Spectroscopic and Physicochemical Comparisons
NMR Data:
- Target Compound : Expected ¹H NMR signals include a multiplet for the spirocyclic protons (δ 1.5–2.5 ppm) and aromatic protons (δ 7.3–7.9 ppm) .
- 4-Chlorophenyl Analog : Shows distinct aromatic doublets (δ 7.46 and 7.90 ppm) and spirocyclic methyl singlets (δ 1.37 ppm).
LogP and Solubility:
- The difluoro substitution in the target compound lowers LogP compared to non-fluorinated analogs, balancing lipophilicity and aqueous solubility .
- Hydrochloride salts (e.g., ) significantly improve solubility for in vivo applications.
Biological Activity
(3-Chlorophenyl)(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)methanone is a compound that has attracted significant attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications based on diverse scientific sources.
Chemical Structure and Properties
The compound is characterized by a unique spirocyclic structure, which contributes to its distinct chemical and physical properties. The presence of the chlorophenyl and difluoromethyl groups enhances its biological activity. The IUPAC name for this compound is (3-chlorophenyl)-(2,2-difluoro-6-azaspiro[2.5]octan-6-yl)methanone, and its molecular formula is C14H14ClF2N O.
Synthetic Routes
The synthesis of this compound typically involves several key steps:
- Formation of the Spirocyclic Core : This is achieved through cyclization reactions using suitable precursors.
- Introduction of Functional Groups : The chlorophenyl and difluoromethyl groups are introduced via nucleophilic substitution reactions.
- Optimization : Specific reaction conditions such as temperature, solvent choice, and catalysts are optimized to achieve high yields and purity.
Industrial Production
In an industrial setting, large-scale production may involve batch or continuous flow processes with a focus on environmentally friendly reagents and purification techniques such as chromatography.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets including enzymes and receptors. The compound's unique structure allows it to modulate various biological pathways effectively.
Table 1: Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Antimicrobial | Exhibits significant antibacterial properties against various strains. |
| Enzyme Inhibition | Inhibits key enzymes involved in metabolic pathways; IC50 values indicate potency. |
| Anticancer | Shows potential in inhibiting tumor growth in preclinical studies. |
Case Studies and Research Findings
Recent studies have highlighted the compound's potential in drug discovery:
- Antimicrobial Activity : A study demonstrated that at concentrations around 50 μM, the compound exhibited approximately 50% inhibition of bacterial secretion mechanisms, suggesting a role in combating resistant strains .
- Enzyme Interaction Studies : Research indicates that the compound interacts with specific enzymes involved in metabolic pathways, leading to significant inhibition at low concentrations (IC50 values ranging from 10 nM to 50 μM) .
- Cancer Research : Experimental models have shown that this compound can reduce tumor cell proliferation by modulating signaling pathways associated with cell survival .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
